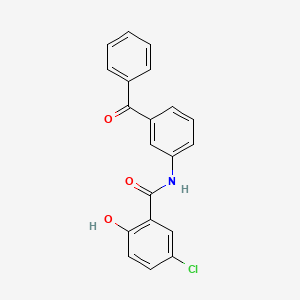

N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

634186-51-9 |

|---|---|

Molecular Formula |

C20H14ClNO3 |

Molecular Weight |

351.8 g/mol |

IUPAC Name |

N-(3-benzoylphenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C20H14ClNO3/c21-15-9-10-18(23)17(12-15)20(25)22-16-8-4-7-14(11-16)19(24)13-5-2-1-3-6-13/h1-12,23H,(H,22,25) |

InChI Key |

GSRFQOOYXFFOBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-aminobenzophenone with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding corresponding carboxylic acid and aniline derivatives.

Mechanistic Insights :

-

Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Thionation of the Amide Group

The amide group undergoes thionation with Lawesson’s reagent, converting the carbonyl oxygen to a thiocarbonyl group.

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| Lawesson’s reagent | Reflux in chlorobenzene | N-(3-Benzoylphenyl)-5-chloro-2-hydroxythiobenzamide |

Applications :

-

Thioamides exhibit distinct electronic properties, enhancing interactions with biological targets like enzyme active sites.

Substitution Reactions

The chloro substituent at the 5-position can participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Factors :

-

Electron-withdrawing groups (e.g., benzoyl) activate the aromatic ring for NAS.

-

Steric hindrance from the benzoyl group may limit reactivity at the 3-position.

Schiff Base Formation

The hydroxyl group can condense with aldehydes or amines to form Schiff bases, though direct evidence for this compound is limited. Analogous reactions in structurally similar salicylamides suggest feasibility.

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetone, RT | N-(3-Benzoylphenyl)-5-chloro-2-[(4-nitrobenzylidene)oxy]benzamide |

Structural Impact :

-

Schiff base formation introduces conjugation, potentially altering electronic properties and bioactivity.

Complexation via Hydrogen Bonding

The hydroxyl and amide groups facilitate intermolecular hydrogen bonding, influencing solid-state packing and solubility.

Oxidative Transformations

While not explicitly documented for this compound, the phenolic hydroxyl group in analogous structures undergoes oxidation to quinones under strong oxidative conditions.

| Reagents | Conditions | Hypothesized Products |

|---|---|---|

| KMnO₄, H₂SO₄ | Acidic, Δ | 5-Chloro-2-quinonebenzamide derivative |

Multi-Component Reactions (MCRs)

MCRs involving the amide or hydroxyl groups could yield heterocyclic derivatives, as seen in related quinoline-based systems.

| Reactants | Conditions | Potential Products | Reference |

|---|---|---|---|

| Malononitrile, 4-hydroxycoumarin | L-proline catalyst, ethanol | Pyrano[3,2-c]chromenone-fused benzamide |

Key Structural Influences on Reactivity

-

Electron-Withdrawing Effects : The benzoyl and chloro groups deactivate the aromatic ring, directing substitution to meta/para positions.

-

Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and amide groups stabilizes the planar conformation, affecting reaction kinetics.

-

Steric Hindrance : The bulky benzoyl group limits accessibility to the 3-position of the phenyl ring.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide exhibits significant anticancer properties. It acts as an inhibitor of the Wnt/Frizzled signaling pathway, which plays a pivotal role in tumor progression. Specifically, it has been shown to inhibit Gli1-mediated transcription, suggesting its potential as an effective therapeutic agent against cancers that rely on this signaling cascade .

In vitro studies have indicated that this compound can suppress the proliferation of various cancer cell lines and induce apoptosis, making it a candidate for further development in cancer therapy. The compound's ability to modulate key proteins involved in cell cycle regulation and apoptosis highlights its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound may possess antimicrobial effects. Preliminary studies suggest that it exhibits cytotoxic effects against certain bacterial strains and protozoan parasites, indicating its versatility as a bioactive compound . Its structural similarities to other bioactive compounds suggest potential applications in treating infections caused by resistant strains.

Comparative Analysis with Related Compounds

A comparative analysis highlights several compounds structurally related to this compound. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Contains an amino group instead of a benzoyl group | Potential for enhanced solubility and altered biological activity |

| N-(2-benzoylphenyl)-5-chloro-2-hydroxybenzamide | Similar core structure but different substitution patterns | May exhibit different pharmacological profiles |

| 5-Chloro-N-(4-nitrophenyl)-2-hydroxybenzamide | Contains a nitro group instead of a benzoyl group | Potential for increased reactivity and biological activity |

These comparisons illustrate how variations in substituents can significantly influence biological activities and therapeutic applications.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in reduced viability in several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation .

- Antimicrobial Efficacy : In research focused on antimicrobial properties, this compound showed promising results against Toxoplasma gondii and other protozoan parasites. The compound's mechanism involved disrupting cellular integrity, leading to increased mortality rates among treated organisms .

- Wnt/Frizzled Pathway Modulation : A study outlined the compound's role in modulating the Wnt/Frizzled pathway, leading to decreased expression of oncogenes associated with tumor growth. This modulation presents a viable strategy for developing targeted therapies for cancers characterized by Wnt pathway dysregulation .

Mechanism of Action

The mechanism of action of N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide involves the inhibition of specific enzymes and modulation of gene expression. It targets pathways involved in lipid metabolism, leading to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels. The compound exerts its effects by downregulating the expression of genes such as Apoc3, which are involved in lipid synthesis and transport .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological activity of salicylanilides is highly dependent on substituents on the phenyl ring and the salicylamide core. Key analogs and their properties are summarized below:

*Calculated based on molecular formula.

Antiviral Activity

- A17 (N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide): Demonstrated potent inhibition of human adenovirus (HAdV) with EC₅₀ values in the low micromolar range. The 4-amino group enhances target binding compared to unsubstituted analogs .

Antimicrobial Activity

- N-(4-Nitrophenyl)-5-chloro-2-hydroxybenzamide : Inhibited growth of Desulfovibrio piger Vib-7 (sulfate-reducing bacteria) by 82–90% at 0.37–1.10 µmol/L .

- N-(3,5-Dichlorophenyl)-5-chloro-2-hydroxybenzamide : Exhibited anti-biofilm activity against Candida albicans and C. auris .

Enzyme Inhibition

- N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide : Inhibited IκB kinase 2 (IKK-2) at 30 nM, making it a candidate for inflammatory diseases .

- Niclosamide : Acts as a negative allosteric modulator of Group I metabotropic glutamate receptors, relevant for neuropathic pain .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) and nitro (NO₂) groups enhance enzyme inhibition (e.g., IKK-2) and antimicrobial activity .

- Amino Groups: The 4-amino substituent in A17 improves antiviral efficacy by facilitating hydrogen bonding with viral targets .

- Cyclization : B17’s cyclic structure increases solubility while retaining bioactivity .

Biological Activity

N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is a synthetic compound classified within the benzamide derivatives. Its unique structure, characterized by a benzoyl group linked to a phenyl ring, a chloro substituent at the 5-position, and a hydroxy group at the 2-position, contributes significantly to its biological activities, particularly in cancer research and potential antimicrobial applications.

The compound has been identified as an inhibitor of the Wnt/Frizzled signaling pathway , which is frequently dysregulated in various cancers. Specifically, it has been shown to inhibit Gli1-mediated transcription , suggesting its potential as an anticancer agent. This mechanism is critical as it may lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's ability to modulate key proteins involved in cell growth and survival pathways underlines its potential utility in developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has shown effectiveness against certain bacterial strains, although further research is necessary to solidify these findings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals how variations in substituents affect biological outcomes:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Contains an amino group instead of a benzoyl group | Potential for enhanced solubility and altered biological activity |

| N-(2-benzoylphenyl)-5-chloro-2-hydroxybenzamide | Similar core structure but different substitution patterns | May exhibit different pharmacological profiles |

| 5-Chloro-N-(4-nitrophenyl)-2-hydroxybenzamide | Contains a nitro group instead of a benzoyl group | Potential for increased reactivity and biological activity |

This table illustrates how modifications can lead to different pharmacological profiles, emphasizing the importance of SAR studies in drug development.

Cancer Research

A study highlighted the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in vitro, particularly in breast and colon cancer cells. The underlying mechanisms were linked to the inhibition of the Wnt pathway and subsequent downregulation of β-catenin levels .

Antimicrobial Studies

Another investigation explored the antimicrobial properties of this compound against common pathogens. The results demonstrated moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Q & A

Q. How can the synthesis of N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide be optimized for high yield and purity?

- Methodological Answer : The synthesis involves coupling 3-aminobenzophenone with 5-chloro-2-hydroxybenzoyl chloride in dichloromethane (DCM). Key steps include:

- Dropwise addition of the acyl chloride to the amine solution to control exothermic reactions and minimize side products .

- Stirring duration (1 hour post-addition) to ensure complete reaction, followed by precipitation and filtration.

- Solvent selection : DCM is preferred due to its low polarity, which facilitates precipitation of the product (yield ~89%) .

- Purity validation via HPLC (≥98.79% purity reported in similar benzamide syntheses) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6) confirm structural integrity, with peaks corresponding to aromatic protons (δ 7.5–8.0 ppm) and amide carbonyl (δ ~164 ppm) .

- Elemental analysis : Validates empirical formula (e.g., C, H, N, Cl within ±0.4% of theoretical values) .

- HPLC : Monitors purity, especially for trace impurities from unreacted starting materials .

Q. How should solubility and stability challenges be addressed during experimental workflows?

- Methodological Answer :

- Solubility : The compound is insoluble in water but dissolves in DMSO (≥100.8 mg/mL) or ethanol (≥2.97 mg/mL). Pre-dissolution in DMSO is recommended for in vitro assays .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Substituent variation : Modify the benzoyl or chloro-hydroxybenzamide moieties. For example, trifluoromethyl groups at the 3,5-positions enhance cytotoxicity (e.g., IMD-0354 derivative) .

- Biological testing : Evaluate derivatives against cancer cell lines (e.g., HL-60) using MTT assays. Compare IC50 values to identify critical substituents .

- Computational modeling : Use molecular docking to predict interactions with targets like NF-κB or IKK-2 .

Q. How can researchers identify and validate the primary molecular targets of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., IKK-2) using ADP-Glo™ kits to quantify ATP consumption .

- Pathway analysis : Use Western blotting to assess NF-κB pathway modulation (e.g., p65 phosphorylation status) .

- CRISPR-Cas9 knockout models : Validate target specificity by comparing compound efficacy in wild-type vs. IKK-2-deficient cells .

Q. How should conflicting data between biochemical and cellular assays be resolved?

- Methodological Answer :

- Dose-response profiling : Re-test the compound at varying concentrations to rule out off-target effects at high doses .

- Metabolic stability assessment : Use liver microsomes to check if rapid metabolism reduces cellular activity .

- Orthogonal assays : Confirm NF-κB inhibition via luciferase reporter assays alongside Western blotting .

Q. What formulation strategies improve bioavailability for in vivo studies?

- Methodological Answer :

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersibility and prolong circulation time .

- Co-administration : Pair with a GLUT1 inhibitor (e.g., BAY-876) to exploit metabolic synergy, as shown in mitochondrial-targeted cancer therapies .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.